![molecular formula C10H5Cl2FN2 B1505385 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine CAS No. 83217-45-2](/img/structure/B1505385.png)
4,6-Dichloro-2-(3-fluorophenyl)pyrimidine
Overview
Description
4,6-Dichloro-2-(3-fluorophenyl)pyrimidine is a chemical compound with the CAS Number: 83217-45-2 . It is used in various chemical reactions and has a molecular weight of 243.07 .
Synthesis Analysis
The synthesis of 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine involves several chemical reactions . A review article on pyrimidines discusses numerous methods for the synthesis of pyrimidines . Another source mentions that 4,6-Dichloropyrimidine was used in the synthesis of N-substituted azacalix pyrimidines .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine can be found in various chemical databases .Chemical Reactions Analysis
4,6-Dichloro-2-(3-fluorophenyl)pyrimidine participates in various chemical reactions. For instance, it was used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine include a molecular weight of 243.07 . More detailed properties like melting point, boiling point, density, molecular formula, and toxicity information can be found on various chemical databases .Mechanism of Action
While the specific mechanism of action for 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine is not mentioned in the sources, pyrimidines in general have been found to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Safety and Hazards
4,6-Dichloro-2-(3-fluorophenyl)pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . More safety information can be found in the Material Safety Data Sheet (MSDS) .
Future Directions
Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines suggest that inhibiting Mnks is expected to become a low-toxic and efficient anti-tumor solution . This provides a potential future direction for the use of 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine and similar compounds.
properties
IUPAC Name |
4,6-dichloro-2-(3-fluorophenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2FN2/c11-8-5-9(12)15-10(14-8)6-2-1-3-7(13)4-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGKUAXKLFRWQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702326 | |
Record name | 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(3-fluorophenyl)pyrimidine | |
CAS RN |
83217-45-2 | |
Record name | 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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